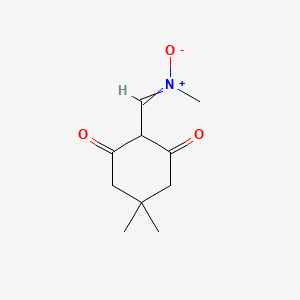
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with dimethyl groups and dioxo functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Fmoc-L-lysine: A compound with a similar cyclohexylidene structure, used in peptide synthesis.
3-Acetyl-2-(4,4-dimethyl-2,6-dioxocyclohexyl)-lphenylpentanedione: Another compound with a similar core structure, used in various organic reactions.
Uniqueness
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C10H15NO3/c1-10(2)4-8(12)7(6-11(3)14)9(13)5-10/h6-7H,4-5H2,1-3H3 |
Clé InChI |
NZQFJDBNSOOVFT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)C=[N+](C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)

![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)


![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
